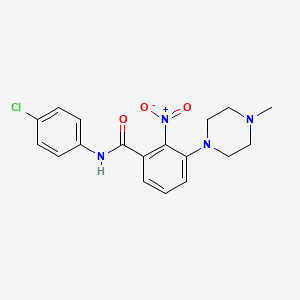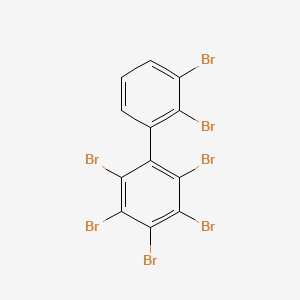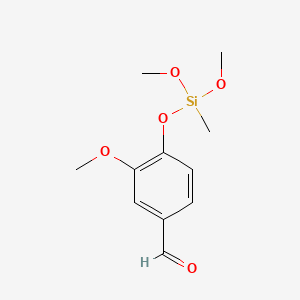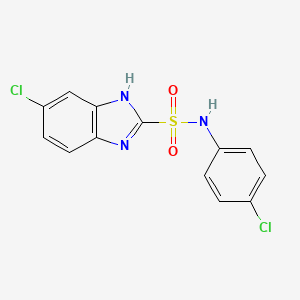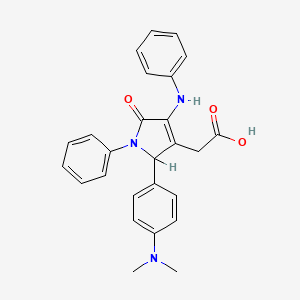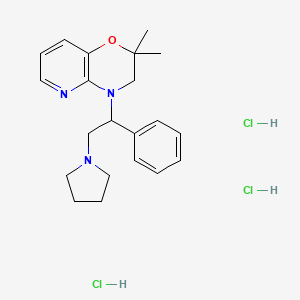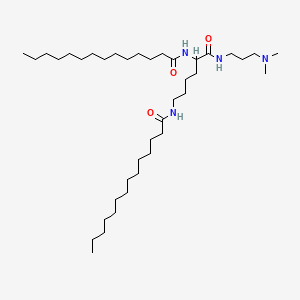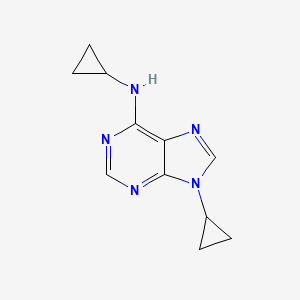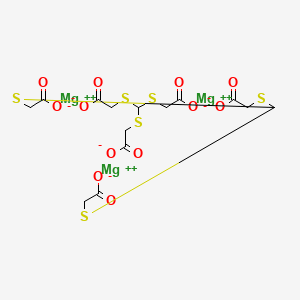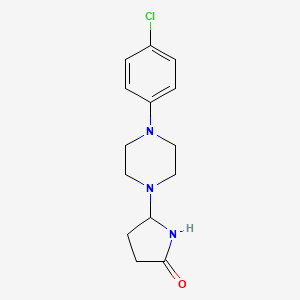
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-chlorophenylpiperazine with a suitable pyrrolidinone derivative. One common method includes the use of a nucleophilic substitution reaction where 4-chlorophenylpiperazine reacts with a halogenated pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyrrolidinone.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) agent. It has shown promise in preclinical studies for the treatment of neurological disorders such as anxiety and depression .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility makes it valuable for various chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The compound binds to receptors in these pathways, altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Chlorophenyl)Imidazole
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
- 4-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Compared to these similar compounds, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to its combined piperazine and pyrrolidinone structure. This dual functionality allows for a broader range of chemical reactions and biological activities. Additionally, its specific substitution pattern on the piperazine ring enhances its binding affinity to certain biological targets, making it a more potent candidate for drug development .
Eigenschaften
CAS-Nummer |
91703-09-2 |
|---|---|
Molekularformel |
C14H18ClN3O |
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
5-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
InChI-Schlüssel |
RRFVAEJDATUHIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



